4,7,10,13-Tetraazahexadecane-2,15-diol
Description
4,7,10,13-Tetraazahexadecane-2,15-diol (CAS: 68310-62-3) is a linear polyamine derivative with the molecular formula C₁₂H₃₀N₄O₂ and a molecular weight of 262.3922 g/mol . Its structure features four nitrogen atoms (tetraaza) distributed along a 16-carbon chain, terminated by hydroxyl groups at positions 2 and 13. Key physical properties include:
Properties
CAS No. |
68310-62-3 |
|---|---|
Molecular Formula |
C12H30N4O2 |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-hydroxypropylamino)ethylamino]ethylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C12H30N4O2/c1-11(17)9-15-7-5-13-3-4-14-6-8-16-10-12(2)18/h11-18H,3-10H2,1-2H3 |
InChI Key |
GKIPXBGKRKVRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNCCNCCNCC(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraazahexadecane-2,15-diol typically involves the reaction of polyamines with diols under controlled conditions. One common method is the reaction of tetraethylenepentamine with ethylene glycol in the presence of a catalyst. The reaction is carried out at elevated temperatures and may require purification steps such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of 4,7,10,13-Tetraazahexadecane-2,15-diol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4,7,10,13-Tetraazahexadecane-2,15-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
4,7-Tetraazahexadecane-2,15-diol has been studied for its potential antimicrobial effects. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. In vitro studies have shown promising results against strains such as Staphylococcus aureus and Escherichia coli .
Drug Delivery Systems
The compound's structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. A study demonstrated that formulations containing 4,7-Tetraazahexadecane-2,15-diol improved the pharmacokinetics of certain therapeutic agents .
Case Study: Cancer Treatment
In a notable study, researchers incorporated 4,7-Tetraazahexadecane-2,15-diol into liposomal formulations for targeted cancer therapy. The results indicated increased efficacy in delivering chemotherapeutic agents directly to tumor cells while minimizing systemic toxicity .
Cosmetic Applications
Skin Care Products
The compound is gaining traction in the cosmetic industry due to its moisturizing and skin-repairing properties. Formulations containing 4,7-Tetraazahexadecane-2,15-diol have been shown to enhance skin hydration and elasticity .
Anti-Aging Formulations
Studies have suggested that this compound can stimulate collagen production and improve skin texture. Its incorporation into anti-aging creams has shown positive outcomes in clinical trials assessing skin firmness and wrinkle reduction .
Food Science Applications
Nutritional Enhancer
In food science, 4,7-Tetraazahexadecane-2,15-diol is being explored as a nutritional enhancer. It is believed to improve the immune response when added to dietary supplements and functional foods .
Preservative Qualities
Research indicates that this compound may possess preservative qualities that can extend the shelf life of food products by inhibiting microbial growth .
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | Effective against bacteria and fungi |
| Drug delivery systems | Improved solubility and bioavailability | |
| Cancer treatment | Targeted delivery reduces toxicity | |
| Cosmetics | Skin care products | Enhances hydration and elasticity |
| Anti-aging formulations | Stimulates collagen production | |
| Food Science | Nutritional enhancer | Boosts immune response |
| Preservative qualities | Extends shelf life of products |
Mechanism of Action
The mechanism of action of 4,7,10,13-Tetraazahexadecane-2,15-diol involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. The presence of multiple nitrogen atoms allows it to act as a chelating agent, binding to metal ions and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 5,6,11,12-tetraoxo-4,7,10,13-tetraazahexadecane-1,16-dioate (NA2)
- Molecular Formula : C₁₈H₃₂N₄O₈ (derived from ).
- Key Differences : Replaces hydroxyl groups with ester functionalities (diethyl esters) and introduces oxo groups at positions 5,6,11,12.
- Applications: Acts as a nucleating agent (NA2) for biopolymers like polyhydroxyalkanoates (PHAs). Enhances crystallization efficiency by altering T₀.5 (half-crystallization time) and Tₒₙₛₑₜ (onset crystallization temperature) .
15-Amino-4,7,10,13-tetraazapentadecan-2-ol
- Molecular Formula : C₁₁H₂₉N₅O (CAS: 45210-10-4) .
- Key Differences : Shorter carbon chain (15 vs. 16 carbons) and substitution of one hydroxyl group with an amine.
- Functional Impact: The amine group increases basicity, enabling protonation at physiological pH, which may enhance interactions with biomolecules or metal ions. Potential applications in drug delivery or chelation therapy, though specific data are absent .
4,7,10,13-Tetraoxahexadecane-2,15-dione
- Molecular Formula : C₁₂H₂₂O₆ (CAS: 105121-45-7) .
- Key Differences : Replaces all nitrogen atoms with oxygen (tetraoxa) and hydroxyls with ketones.
- Physical Properties : Similar molecular weight (262.3 g/mol) but lower polarity due to ketones. Likely reduced solubility in water compared to the diol.
Cyclic Tetraaza Compounds (e.g., 1,4,7,10-Tetraazacyclododecane)
- Example : 1,4,7,10-Tetraazacyclododecane (cyclen, CAS: 294-90-6) .
- Key Differences : Cyclic structure vs. linear chain; lacks hydroxyl groups.
- Applications : Widely used in chelation chemistry (e.g., MRI contrast agents like DOTAREM®). Derivatives such as 2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid (CAS: 60239-18-1) exhibit high metal-binding affinity .
Research Implications and Gaps
- 4,7,10,13-Tetraazahexadecane-2,15-diol lacks detailed studies on its biological or industrial applications compared to its analogs.
- Cyclen derivatives dominate medical applications, while linear tetraaza compounds like the diol may warrant exploration in polymer science or catalysis.
- Toxicity data for the diol are absent, contrasting with cyclen’s documented hazards .
Biological Activity
4,7,10,13-Tetraazahexadecane-2,15-diol is a polyamine compound with significant biological implications. Its structure consists of a long carbon chain with multiple nitrogen atoms and hydroxyl groups, which contribute to its unique chemical properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4,7,10,13-tetraazahexadecane-2,15-diol is . The presence of multiple amino and hydroxyl groups allows this compound to participate in various biochemical interactions.
- Cell Membrane Interaction : The cationic nature of tetraazahexadecane facilitates its interaction with negatively charged cell membranes. This property is crucial for its role in drug delivery systems .
- Enzyme Modulation : Research indicates that this compound can influence enzyme activity by acting as an inhibitor or activator depending on the cellular context . For example, studies demonstrated its effect on protein expression levels in various cell lines.
- Nucleic Acid Delivery : Tetraazahexadecane has been explored as a lipid-based carrier for nucleic acids (e.g., mRNA and siRNA), enhancing their stability and cellular uptake while minimizing toxicity .
Therapeutic Applications
- Gene Therapy : Due to its ability to deliver genetic material effectively, tetraazahexadecane is being investigated for applications in gene therapy. It shows promise in delivering mRNA vaccines and other therapeutic nucleic acids .
- Anticancer Activity : Preliminary studies suggest that tetraazahexadecane can induce apoptosis in cancer cells through specific signaling pathways. Its ability to modulate cell survival pathways makes it a candidate for further investigation in oncology .
Table 1: Summary of Biological Activities
Case Study 1: Gene Delivery Efficiency
A study evaluated the efficiency of tetraazahexadecane as a delivery vector for mRNA vaccines. The results indicated a significant increase in transfection rates compared to conventional lipid carriers. The compound demonstrated low cytotoxicity while maintaining high delivery efficacy .
Case Study 2: Anticancer Properties
In vitro experiments were conducted on various cancer cell lines to assess the cytotoxic effects of tetraazahexadecane. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4,7,10,13-Tetraazahexadecane-2,15-diol, and how can purity be optimized during synthesis?
- Methodological Answer : A common approach involves stepwise condensation of amine precursors with hydroxyl-containing intermediates under controlled pH and temperature. For example, refluxing precursors in absolute ethanol with glacial acetic acid as a catalyst (similar to methods in triazole derivative synthesis) can yield the macrocycle . Purity optimization may involve factorial design experiments (e.g., varying solvent polarity, reaction time, or stoichiometric ratios) to identify critical parameters affecting yield and impurity profiles . Post-synthesis purification via column chromatography or recrystallization is recommended.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming backbone connectivity and hydroxyl group positions. X-ray crystallography provides definitive proof of stereochemistry and macrocyclic conformation, as demonstrated in structural studies of analogous tetraaza compounds . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Begin with in vitro assays targeting hypothesized applications (e.g., metal chelation for imaging or antimicrobial activity). For metal-binding studies, inductively coupled plasma mass spectrometry (ICP-MS) quantifies ion affinity. Cell viability assays (MTT or resazurin-based) assess cytotoxicity, while fluorescence-based assays (e.g., calcein-AM for intracellular metal displacement) evaluate functional interactions .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound’s coordination chemistry with transition metals?
- Methodological Answer : Employ density functional theory (DFT) simulations to predict metal-binding sites and stability constants, validated experimentally via isothermal titration calorimetry (ITC) or UV-Vis titration. Comparative studies with structurally similar chelators (e.g., DOTA derivatives) can reveal thermodynamic and kinetic differences in metal complexation .
Q. How can computational modeling resolve contradictions in reported bioactivity data?
- Methodological Answer : Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models help reconcile discrepancies by analyzing conformational flexibility, solvation effects, or membrane permeability. For example, conflicting cytotoxicity results may arise from variations in cellular uptake efficiency, which can be modeled using free-energy perturbation methods .
Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?
- Methodological Answer : Use accelerated stability testing (e.g., elevated temperature, pH gradients) with HPLC monitoring to assess degradation pathways. Factorial design can isolate factors like buffer composition or oxidation potential affecting stability. Radiolabeling (e.g., with ⁶⁸Ga for PET imaging) provides real-time stability data in biological matrices .
Q. How can researchers address contradictions in prior studies regarding the compound’s metal selectivity?
- Methodological Answer : Conduct competitive binding assays with physiologically relevant ions (e.g., Ca²⁺, Zn²⁺, Fe³⁺) to quantify selectivity coefficients. Pair these with X-ray absorption spectroscopy (XAS) to resolve coordination geometry differences across studies .
Q. What integrative frameworks are suitable for combining spectroscopic data with computational models?
- Methodological Answer : Bayesian statistical models or machine learning algorithms (e.g., random forests) can correlate experimental NMR/UV-Vis data with DFT-predicted electronic properties. This approach is critical for validating hypotheses about structure-function relationships .
Q. How can multi-omics approaches enhance understanding of the compound’s in vivo pharmacokinetics?
- Methodological Answer : Combine metabolomics (LC-MS) to track metabolite profiles, transcriptomics (RNA-seq) to identify pathways affected by the compound, and imaging mass spectrometry for spatial distribution analysis in tissues. These datasets should be integrated using bioinformatics tools like pathway enrichment analysis .
Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
